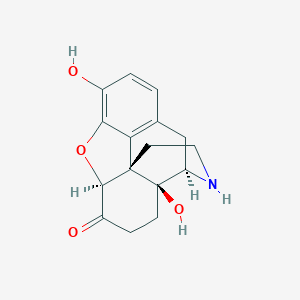
Noroxymorphone
Übersicht
Beschreibung
Noroxymorphone is an opioid which is both a metabolite of oxymorphone and oxycodone . It is manufactured specifically as an intermediate in the production of narcotic antagonists such as naltrexone and others . It is a potent agonist of the μ-opioid receptor, but is poorly able to cross the blood-brain-barrier into the central nervous system, and for this reason, has only minimal analgesic activity .
Synthesis Analysis
The preparation of Noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Molecular Structure Analysis
Noroxymorphone’s molecular formula is C16H17NO4 . It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone .Chemical Reactions Analysis
The method for the N- and O-demethylation of oxycodone is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .Physical And Chemical Properties Analysis
Noroxymorphone’s EC Number is 251-561-5 . It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone .Wissenschaftliche Forschungsanwendungen
Synthesis of Opioid Antagonists
Noroxymorphone is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . These antagonists are used in emergency treatments for drug overdoses and to treat opioid and alcohol dependence .
Sustainable Synthesis
The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . This process has been made more sustainable and safe through the use of anodic oxidative intramolecular cyclization .
Electrochemical N-Demethylation
A key step in the synthesis of Noroxymorphone is the electrochemical N-demethylation . This process involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .
Scalable Synthesis
The electrolysis process used in the synthesis of Noroxymorphone has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch .
Green Chemistry
The new methodology for the synthesis of Noroxymorphone is far superior to the conventional chloroformate process in terms of sustainability . The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators .
Reduction of Impurity Level
The improved synthesis of Noroxymorphone shows a way to reduce the impurity level in the product .
Safety and Hazards
Zukünftige Richtungen
The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch . The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators . The sustainability assessment has demonstrated that the new methodology is far superior to the conventional chloroformate process .
Wirkmechanismus
Target of Action
Noroxymorphone is a potent agonist of the μ-opioid receptor . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Noroxymorphone interacts predominantly with the μ-opioid receptor, leading to a decrease in the perception of pain . It is poorly able to cross the blood-brain-barrier into the central nervous system, which limits its analgesic activity .
Biochemical Pathways
Noroxymorphone is a metabolite of oxymorphone and oxycodone . The metabolic pathway involves two key steps: N-demethylation of oxycodone by CYP3A to noroxycodone, and O-demethylation by CYP2D6 to oxymorphone . Both noroxycodone and oxymorphone are further metabolized to noroxymorphone .
Pharmacokinetics
The pharmacokinetics of noroxymorphone involve absorption, distribution, metabolism, and excretion (ADME). Noroxymorphone is a metabolite of oxycodone, which is metabolized by the hepatic cytochrome P450 (CYP) enzyme system . CYP3A-mediated N-demethylation to noroxycodone is the primary metabolic pathway, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose .
Result of Action
The molecular and cellular effects of noroxymorphone’s action are primarily related to its interaction with the μ-opioid receptor. This interaction leads to a decrease in the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of noroxymorphone. For instance, the presence of cytochrome P450 (CYP) 3A inhibitors and inducers can substantially affect the pharmacokinetics and pharmacodynamics of noroxymorphone . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) during treatment with drugs metabolized to noroxymorphone .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMSIZPQBSYUNL-IPOQPSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955145 | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noroxymorphone | |
CAS RN |
33522-95-1 | |
| Record name | (-)-Noroxymorphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noroxymorphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noroxymorphone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





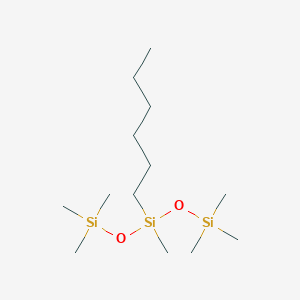
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


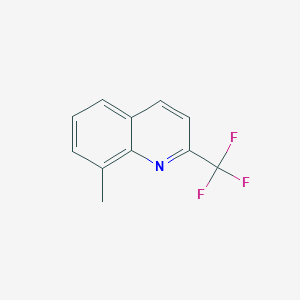
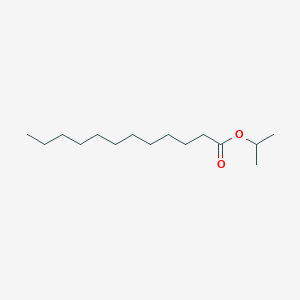
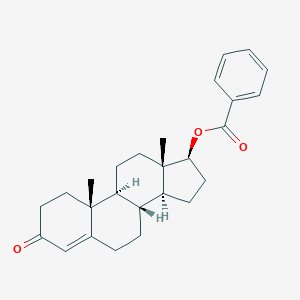
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)